molecular formula C11H11N3O3S B2718347 3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034277-87-5

3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2718347
CAS No.: 2034277-87-5
M. Wt: 265.29
InChI Key: GRTYDUFYCOFHTC-UHFFFAOYSA-N
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Description

3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C11H11N3O3S and a molecular weight of 265.29 g/mol

Preparation Methods

The synthesis of 3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves multiple steps. One common synthetic route includes the reaction of thiophene-3-carbonyl chloride with azetidin-3-amine to form the intermediate 1-(thiophene-3-carbonyl)azetidin-3-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under appropriate conditions to yield the final product .

Chemical Reactions Analysis

3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the imidazolidine-2,4-dione moiety can be reduced to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is not well-studied. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The specific pathways involved would depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione include:

    Thiazolidine derivatives: These compounds also contain a five-membered ring with sulfur and nitrogen atoms and exhibit diverse biological activities.

    Imidazole derivatives: These compounds contain an imidazole ring and are known for their antimicrobial and antifungal properties.

The uniqueness of this compound lies in its combination of a thiophene ring, an azetidine ring, and an imidazolidine-2,4-dione moiety, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c15-9-3-12-11(17)14(9)8-4-13(5-8)10(16)7-1-2-18-6-7/h1-2,6,8H,3-5H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTYDUFYCOFHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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